Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) Benchmarking Against Chlorine and Regioisomeric Analogs
The target compound exhibits a calculated XLogP of 3.8, which is significantly higher than its 4-chloro analog (5-(4-chlorobenzoyl)-2-chloropyridine, XLogP = 2.9) and comparable to its 3-bromo isomer (XLogP = 3.8). This enhanced lipophilicity, driven by the para-bromine substituent, improves predicted membrane permeability, a key factor in early-stage hit identification. The TPSA of 30 Ų is identical across all three halogenated analogs, indicating that the difference in lipophilicity does not come at the cost of increased polarity .
| Evidence Dimension | Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 3.8, TPSA = 30 Ų |
| Comparator Or Baseline | 5-(4-Chlorobenzoyl)-2-chloropyridine: XLogP = 2.9, TPSA = 30 Ų; 5-(3-Bromobenzoyl)-2-chloropyridine: XLogP = 3.8, TPSA = 30 Ų |
| Quantified Difference | ΔXLogP (vs. chloro analog) = +0.9 |
| Conditions | Calculated using XLogP3-AA method (PubChem/ChemSpider) |
Why This Matters
Procurement decisions in early drug discovery often prioritize compounds with optimal lipophilicity ranges (typically XLogP 1-5) to balance solubility and permeability; the 4-bromo derivative offers a distinct lipophilicity profile compared to its cheaper chloro alternative.
